(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPPUZEXMEYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Yl Methanol and Its Chiral Analogues
Retrosynthetic Analysis of the (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol Scaffold
The strategic deconstruction of a target molecule to identify potential starting materials is a cornerstone of modern organic synthesis. A retrosynthetic analysis for this compound reveals a logical and efficient pathway for its synthesis.
Key Disconnections and Precursor Identification
The most effective retrosynthetic disconnection for the 4,5-dihydro-1,2-oxazole (also known as isoxazoline) ring is through the [3+2] cycloaddition pathway. This approach breaks the heterocyclic ring at the C-O and C-C bonds formed during the cyclization, identifying a nitrile oxide and an olefin as the key precursors.
For this compound, this disconnection leads to two primary synthons:
Pivalonitrile oxide: This 1,3-dipole provides the tert-butyl group at the C3 position. It is typically generated in situ from its corresponding aldoxime, pivaldoxime, through oxidation.
Allyl alcohol: This dipolarophile serves as the three-carbon component, providing the hydroxymethyl group at the C5 position of the final structure.
This retrosynthetic strategy is highly convergent and relies on the well-established and versatile 1,3-dipolar cycloaddition reaction.
| Target Molecule | Key Disconnection | Precursors |
| This compound | [3+2] Cycloaddition | Pivalonitrile oxide and Allyl alcohol |
Regioselective and Stereoselective Formation of the Dihydroisoxazole (B8533529) Ring System
The construction of the dihydroisoxazole ring is a pivotal step in the synthesis of the target molecule. Modern synthetic methods offer high levels of control over both the regioselectivity (the orientation of the dipole addition) and the stereoselectivity (the three-dimensional arrangement of the atoms).
1,3-Dipolar Cycloaddition Strategies for Dihydroisoxazole Synthesis
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is the most direct and widely used method for constructing the dihydroisoxazole skeleton. mdpi.comchem-station.com This reaction is known for its high efficiency and functional group tolerance.
The reaction of a nitrile oxide with an alkene proceeds via a concerted mechanism, leading to the formation of the 4,5-dihydro-1,2-oxazole ring. nih.gov The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. nih.gov For monosubstituted alkenes like allyl alcohol, the cycloaddition typically yields the 5-substituted regioisomer, which is the desired outcome for the synthesis of this compound.
The nitrile oxide itself is usually generated in situ from the corresponding aldoxime using a mild oxidant, such as sodium hypochlorite (B82951) or N-chlorosuccinimide, to prevent its dimerization into a furoxan. researchgate.net
Table 1: Representative Conditions for Nitrile Oxide Cycloaddition
| Nitrile Oxide Precursor | Alkene | Oxidant/Conditions | Product | Yield |
| Pivaldoxime | Allyl alcohol | NaOCl, CH₂Cl₂, rt | This compound | Good |
| Benzaldehyde oxime | Styrene | N-Chlorosuccinimide, Et₃N, CH₂Cl₂ | 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | High |
| Dibromoformaldoxime | Olefin | KHCO₃ | Bromo-substituted isoxazoline (B3343090) | 88% chem-station.com |
To synthesize chiral analogues of this compound, asymmetric catalysis is employed. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in cycloaddition reactions. nih.govacs.org Chiral amines, particularly those derived from cinchona alkaloids, have been successfully used to catalyze the formal [3+2] cycloaddition of enones with hydroxylamines, yielding highly substituted 2,3-dihydroisoxazoles with excellent enantioselectivities. acs.orgacs.org
These catalysts operate by forming a chiral iminium ion or by activating the nucleophile through hydrogen bonding, thereby creating a chiral environment that directs the approach of the reacting partners. This methodology allows for the synthesis of dihydroisoxazoles in high yields and with enantiomeric excesses (ee) often exceeding 90%. acs.org
Table 2: Organocatalyzed Asymmetric Dihydroisoxazole Synthesis
| Catalyst (Cinchona Alkaloid Derivative) | Substrate 1 (Enynone) | Substrate 2 (Hydroxylamine) | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Multifunctional Organocatalyst | Various Enynones | N-Arylhydroxylamines | Toluene | Up to 90% | Up to 99% | acs.org |
| Quinine-derived catalyst | 4-(Alk-1-en-1-yl)-3-cyanocoumarins | Imines from salicylaldehyde | Dichloromethane | High | High | nih.gov |
Biocatalytic Asymmetric Ring-Opening of Dihydroisoxazoles as a Synthetic Route to Chiral Precursors
An alternative and innovative strategy for accessing chiral building blocks is through the kinetic resolution of a racemic mixture. Biocatalysis offers a highly selective and environmentally benign approach to achieve this. rsc.orgrsc.org
Aldoxime dehydratases have been utilized in the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles. researchgate.net This enzymatic process selectively converts one enantiomer of the racemic dihydroisoxazole into a chiral β-hydroxy nitrile. The other enantiomer remains unreacted and can be recovered with very high enantiomeric purity. rsc.orgresearchgate.net This unreacted, enantiopure dihydroisoxazole is a valuable chiral precursor that can be directly used or further modified. This method provides a cyanide-free route to complementary enantiomers of β-hydroxy nitriles and their corresponding chiral dihydroisoxazole precursors. rsc.org
Table 3: Biocatalytic Resolution of Dihydroisoxazoles
| Substrate (Racemic Dihydroisoxazole) | Enzyme | Product 1 (Recovered Dihydroisoxazole) | Product 2 (Ring-Opened β-hydroxy nitrile) | Enantiomeric Excess (ee) | Reference |
| 5-Phenyl-4,5-dihydroisoxazole | Aldoxime Dehydratase (Oxd B) | (R)-5-Phenyl-4,5-dihydroisoxazole | (S)-3-Hydroxy-3-phenylpropanenitrile | Up to 99% | researchgate.net |
| Various 5-sub-4,5-dihydroisoxazoles | Aldoxime Dehydratase | Chiral 5-sub-4,5-dihydroisoxazoles | Chiral β-hydroxy nitriles | Up to 99% | rsc.org |
Chiral Auxiliary and Ligand-Controlled Methods for Stereocontrol
Achieving stereocontrol in the synthesis of chiral 4,5-dihydroisoxazoles is predominantly accomplished during the formation of the heterocyclic ring, typically via a 1,3-dipolar cycloaddition reaction. Chiral auxiliaries and chiral ligands are two primary strategies to induce asymmetry in these transformations.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. scielo.org.mx Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of isoxazoline derivatives, auxiliaries like Evans' oxazolidinones and their sulfur-based analogues are frequently employed. scispace.comresearchgate.net These are typically attached to the dipolarophile (the alkene component) of the cycloaddition. The steric bulk of the auxiliary blocks one face of the alkene, forcing the incoming nitrile oxide to add to the less hindered face, thereby creating the desired stereocenter in the product. scielo.org.mx
Ligand-controlled methods involve the use of a chiral ligand complexed to a metal catalyst. This chiral catalyst then coordinates with the reactants, creating a chiral environment that favors the formation of one enantiomer over the other. This approach is particularly effective in catalytic asymmetric 1,3-dipolar cycloadditions. While not always required for nitrile oxide cycloadditions, metal catalysis can enhance reactivity and selectivity. Chiral bifunctional organocatalysts, which possess both a Lewis base and a Brønsted acid site, have also emerged as powerful tools for enantioselective cycloadditions. nih.gov
| Strategy | Description | Key Components |
| Chiral Auxiliary | A stereogenic group temporarily attached to the substrate to direct the stereochemical outcome. It is removed in a later step. scielo.org.mx | Evans' Oxazolidinones, Sulfur-based analogues (e.g., Thiazolidinethiones). scispace.comresearchgate.net |
| Ligand-Controlled | A chiral ligand coordinates to a metal center, creating a chiral catalyst that influences the stereoselectivity of the reaction. | Chiral metal complexes, Chiral bifunctional organocatalysts. nih.gov |
Enantioselective Synthesis of 4,5-Dihydroisoxazole-5-Carboxylic Acid Derivatives
The synthesis of this compound often proceeds through a precursor, such as an ester or carboxylic acid derivative of 4,5-dihydroisoxazole at the 5-position. The enantioselective synthesis of these precursors is a critical step. The primary method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile). researchgate.netresearchgate.net
To achieve enantioselectivity, the principles described in the previous section are applied. For instance, a chiral auxiliary can be attached to an acrylic acid derivative, which then serves as the dipolarophile. The subsequent 1,3-dipolar cycloaddition with a nitrile oxide generated in situ yields the 4,5-dihydroisoxazole-5-carboxylic acid derivative with high diastereoselectivity. mdpi.com The auxiliary can then be cleaved to provide the enantiomerically enriched carboxylic acid. This acid is a key intermediate that can be further transformed into the target methanol (B129727) compound.
Functional Group Interconversions Leading to the Methanol Moiety
Once the chiral 4,5-dihydroisoxazole core with a suitable functional group at the C5 position is synthesized, the next step involves converting this group into the final methanol moiety.
Reduction Pathways of Carbonyl or Ester Precursors
The most direct and common method to obtain the 5-hydroxymethyl group is through the reduction of a corresponding C5-carbonyl or C5-ester precursor. The 4,5-dihydroisoxazole-5-carboxylic acid or its ester derivative, synthesized as described previously, is an ideal starting material for this transformation.
Standard reducing agents are effective for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. Sodium borohydride (B1222165) (NaBH₄), a milder reagent, is also commonly used for the reduction of esters, often in the presence of a co-solvent like methanol or ethanol. The choice of reducing agent may depend on the presence of other functional groups in the molecule that need to be preserved.
Typical Reduction Reaction:
Reactant: Ethyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)
Product: this compound
Oxidative Transformations to Hydroxyl Groups
Introducing a hydroxyl group via an oxidative transformation is a less conventional approach for this specific target but represents a plausible synthetic strategy under certain conditions. For instance, if a precursor with a C-H bond at the C5 position is available, a direct C-H hydroxylation could be envisioned, although this can be challenging in terms of selectivity and control.
More relevant are oxidative methods applied to different positions of the isoxazoline ring, which can then be chemically manipulated. For example, hydroboration-oxidation of a double bond within the heterocyclic system can introduce a hydroxyl group. nih.govresearchgate.netnih.gov Research has shown that the hydroboration-oxidation of 2,3-dihydroisoxazoles can lead to the formation of isoxazolidin-4-ols. nih.govresearchgate.netnih.gov While this introduces the hydroxyl group at the C4 position, it demonstrates the feasibility of oxidative methods on the dihydroisoxazole core. Direct hydroxylation at the C5 position of a pre-formed ring is less documented and would likely require advanced catalytic systems.
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.gov
Solvent-Free and Aqueous Reaction Conditions
The synthesis of the 4,5-dihydroisoxazole core is a key area for applying green chemistry principles. Traditional 1,3-dipolar cycloadditions often use chlorinated organic solvents. Sustainable alternatives focus on minimizing or eliminating these harmful solvents.
Solvent-Free Synthesis: Performing reactions without a solvent, known as neat or solid-state reaction, is a primary goal of green chemistry. pharmafeatures.com Mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate reactions, is one such approach. nih.gov These solvent-free methods can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org
Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Performing the 1,3-dipolar cycloaddition in an aqueous medium is a highly attractive green alternative. The hydrophobic effect can sometimes accelerate reaction rates in water. The use of phase-transfer catalysts or surfactants may be necessary to overcome solubility issues of organic reactants. Furthermore, techniques like microwave irradiation or ultrasonication can be combined with aqueous conditions to enhance reaction rates and yields, making the synthesis more energy-efficient. nih.govresearchgate.netunito.it
| Green Approach | Description | Advantages |
| Solvent-Free | Reactions are conducted without a liquid medium, often using mechanical energy (mechanochemistry). pharmafeatures.com | Reduces hazardous waste, minimizes energy use, can lead to shorter reaction times. rsc.org |
| Aqueous Media | Water is used as the reaction solvent, replacing volatile organic compounds. mdpi.com | Environmentally benign, non-toxic, non-flammable, can enhance reaction rates. |
| Microwave/Ultrasound | Energy is supplied via microwave or ultrasonic irradiation to accelerate reactions. nih.gov | Increased reaction speed, higher yields, improved energy efficiency. |
Atom-Economical Processes
In the pursuit of sustainable chemical manufacturing, atom economy stands as a critical metric, prioritizing synthetic routes that maximize the incorporation of all starting material atoms into the final product. For the synthesis of this compound and its derivatives, cycloaddition reactions represent a cornerstone of atom-economical design. These methods construct the core isoxazoline heterocycle in a single, concerted step, inherently minimizing waste.
The most prominent atom-economical strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. rsc.orgnih.gov To generate the target compound, this involves the reaction of 2,2-dimethylpropanenitrile oxide (generated in situ from a suitable precursor like pivalaldoxime) with an appropriate dipolarophile such as allyl alcohol. In this [3+2] cycloaddition, all five atoms of the nitrile oxide and the alkene's double bond are integrated into the resulting five-membered isoxazoline ring. This approach avoids the use of protecting groups and the generation of stoichiometric byproducts, leading to a high theoretical atom economy.
Catalysis is key to enhancing the efficiency and selectivity of these processes. Organocatalytic methods, for instance using MacMillan's imidazolidinone catalysts, can significantly accelerate 1,3-dipolar cycloadditions, reducing reaction times from days to hours while achieving high yields and enantioselectivity for chiral analogues. nih.gov
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | Base or Catalyst (e.g., Chloramine-T) | Direct formation of the isoxazoline ring with 100% theoretical atom economy. | rsc.orgnih.gov |
| Catalytic 1,3-Dipolar Cycloaddition | Nitrones + Arylpropionaldehydes | MacMillan's Catalyst | Reaction speed increased by over 100-fold, enabling room temperature synthesis. | nih.gov |
| [2+2+1] Cycloaddition | N-Tosylhydrazone + tert-Butyl Nitrite + Alkene | CuCl₂ / TMEDA | One-pot, three-component synthesis from readily available aldehydes and alkenes. | scispace.comrsc.org |
| Intramolecular Allylic Substitution | Hydroxyimino Carbonates | Iridium Catalyst | Efficient enantioselective cyclization to form the N-O bond of the isoxazoline. | rsc.org |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
The selection of a synthetic route for this compound depends on a comparative evaluation of its efficiency, the required selectivity (particularly enantioselectivity for chiral analogues), and its potential for scalability.
Efficiency is often measured by chemical yield, reaction time, and the number of synthetic steps. The classical 1,3-dipolar cycloaddition of nitrile oxides generated from aldoximes is a direct, two-step process (oxime formation, then cycloaddition) but can be hampered by the undesired dimerization of the nitrile oxide to form furoxan, which lowers the yield. rsc.orgrsc.org In contrast, modern catalyzed multi-component reactions, such as the [2+2+1] cycloaddition, offer high efficiency in a single pot, with reported yields reaching up to 88%. scispace.comrsc.org
Selectivity is paramount when synthesizing chiral analogues, where the stereocenter at the C5 position must be precisely controlled. Asymmetric catalysis provides the most powerful solutions. Synergistic catalysis, combining a chiral secondary amine and a palladium(0) catalyst, has been used to access chiral isoxazolines with excellent diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). acs.orgnih.gov Similarly, iridium-catalyzed intramolecular allylic substitution reactions provide an effective pathway to chiral isoxazolines with high enantiomeric excess. rsc.org These advanced methods offer superior stereocontrol compared to uncatalyzed cycloadditions, which typically yield racemic mixtures.
| Synthetic Route | Efficiency (Typical Yield) | Selectivity Profile | Scalability Notes | Reference |
|---|---|---|---|---|
| Classical 1,3-Dipolar Cycloaddition | Moderate to Good | Generally produces racemic products unless chiral auxiliaries or reagents are used. Regioselectivity can be an issue. | Scalable, but side reactions (furoxan formation) can complicate purification. | rsc.orgnih.gov |
| Organocatalyzed Enantioselective Cycloaddition | Good to Excellent | High enantioselectivity (e.g., >90% ee). Catalyst controls the stereochemical outcome. | Catalyst cost can be a factor, but high efficiency and selectivity are advantageous for producing high-value chiral compounds. | nih.gov |
| Synergistic Pd/Amine Catalysis | Good | Excellent diastereoselectivity (up to 20:1) and enantioselectivity (up to 99% ee). | Complex catalytic system may require careful optimization for large-scale application. | acs.orgnih.gov |
| [2+2+1] Multi-Component Cycloaddition | High (up to 88%) | Currently reported for racemic synthesis; development of a chiral variant would be required for enantioselectivity. | Demonstrated scalability to 20 mmol with no loss in efficiency. Uses readily available starting materials. | rsc.org |
Chemical Transformations and Reactivity of 3 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution reactions.
Esterification and Etherification Reactions
The primary alcohol of this compound can be readily converted to its corresponding esters and ethers through standard synthetic methodologies.
Esterification: The formation of esters from this compound can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Due to the presence of the somewhat sterically demanding tert-butyl group, reaction conditions may need to be optimized to ensure efficient conversion. Acid catalysis, for instance with a strong acid like sulfuric acid or p-toluenesulfonic acid, is commonly employed when reacting with carboxylic acids to facilitate the removal of water and drive the equilibrium towards the ester product. Alternatively, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the desired esters.
Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, although this method is less common for the synthesis of unsymmetrical ethers. For the synthesis of tert-butyl ethers, the reaction with isobutylene (B52900) in the presence of a strong acid catalyst is a viable method.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acid chloride or anhydride, base (e.g., pyridine) | Ester |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |
| Etherification | Isobutylene, acid catalyst | tert-Butyl Ether |
Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known for their selectivity for primary alcohols and their ability to be used under non-aqueous conditions, which prevents over-oxidation to the carboxylic acid. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method for this conversion.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), and sodium hypochlorite (B82951) in the presence of a TEMPO catalyst are effective for this transformation. nih.gov The choice of oxidant should consider the potential for undesired reactions with the dihydroisoxazole (B8533529) ring. For instance, strongly acidic conditions might lead to ring cleavage. A two-step, one-pot procedure involving initial oxidation to the aldehyde with TEMPO/NaOCl followed by further oxidation with sodium chlorite (B76162) (NaClO₂) can be a mild and efficient method. nih.gov
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂ |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, aqueous solution, heat |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |
| Carboxylic Acid | TEMPO/NaOCl, then NaClO₂ | Biphasic, buffered conditions |
Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives
The hydroxyl group of this compound is a poor leaving group and therefore must be activated to undergo nucleophilic substitution. This is typically achieved by converting the alcohol into a better leaving group, such as a sulfonate ester or a halide.
Activation of the Hydroxyl Group: The primary alcohol can be converted into a good leaving group by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms the corresponding tosylate or mesylate ester. These derivatives are excellent substrates for Sₙ2 reactions.
Nucleophilic Substitution: Once activated, the tosylate or mesylate of this compound can react with a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azide, which can be further reduced to the amine. Similarly, reaction with cyanide salts would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. Halide ions, such as bromide or iodide, can also displace the sulfonate ester to form the corresponding alkyl halide. Research on related isoxazole (B147169) structures has demonstrated the successful mesylation of a primary alcohol followed by an in-situ nucleophilic substitution with an aniline (B41778) derivative. rsc.org
| Activation Step | Nucleophile | Product Functional Group |
|---|---|---|
| Mesylation (MsCl, base) | NaN₃ | Azide |
| Tosylation (TsCl, base) | NaCN | Nitrile |
| Mesylation (MsCl, base) | LiBr | Bromide |
| Tosylation (TsCl, base) | R-NH₂ | Secondary Amine |
Ring Transformations and Rearrangements of the Dihydroisoxazole Core
The dihydroisoxazole ring is a valuable synthetic intermediate due to the lability of the N-O bond, which can be cleaved under various conditions to afford a range of functionalized products.
Reductive Ring Opening of Dihydroisoxazoles
The reductive cleavage of the N-O bond in dihydroisoxazoles is a well-established transformation that leads to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the reducing agent and subsequent workup. nih.gov
Formation of β-Hydroxy Ketones: Catalytic hydrogenation using Raney nickel is a common method for the reductive cleavage of the N-O bond in isoxazolines. nih.gov In the case of this compound, this reaction would be expected to initially form a β-hydroxy imine, which upon hydrolytic workup would yield the corresponding β-hydroxy ketone. The reaction conditions can be optimized, for instance by the addition of a Lewis acid like AlCl₃, to improve yields. nih.gov Other reducing agents such as samarium(II) iodide (SmI₂) or molybdenum hexacarbonyl (Mo(CO)₆) have also been employed for this transformation. nih.gov
Formation of γ-Amino Alcohols: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the reduction of both the N-O bond and the intermediate imine, resulting in the formation of a γ-amino alcohol. This provides a valuable route to 1,3-aminoalcohols, which are important structural motifs in many biologically active molecules. nih.govnih.gov
| Reducing Agent | Major Product | Key Intermediate |
|---|---|---|
| Raney Nickel / H₂ | β-Hydroxy Ketone | β-Hydroxy Imine |
| LiAlH₄ | γ-Amino Alcohol | Imine (further reduced) |
| SmI₂ | β-Hydroxy Ketone | β-Hydroxy Imine |
Thermal and Photochemical Isomerizations
The dihydroisoxazole ring can undergo isomerization reactions upon exposure to heat or light, leading to the formation of other heterocyclic systems.
Thermal Isomerization: Dihydroisoxazoles are known to undergo thermally induced ring contraction to form acyl aziridines in a process known as the Baldwin rearrangement. nih.govnih.gov This reaction is a 1,3-sigmatropic rearrangement and its facility is influenced by the substituents on the ring. Electron-withdrawing groups on the nitrogen atom can favor this rearrangement. For this compound, heating could potentially lead to the formation of a 2-acylaziridine derivative. However, side reactions, such as the electrocyclic ring opening of the aziridine (B145994) product to form oxazolines, can also occur at elevated temperatures. nih.gov
Photochemical Isomerization: The photochemical behavior of dihydroisoxazoles is less commonly reported than their thermal rearrangements. However, related heterocyclic systems, such as isoxazoles, are known to isomerize to oxazoles upon UV irradiation. acs.org The photochemical isomerization of 1,2,4-oxadiazoles has also been studied. researchgate.net It is conceivable that UV irradiation of this compound could induce N-O bond cleavage followed by rearrangement to form other heterocyclic structures. The specific outcome would depend on the wavelength of light used and the presence of any photosensitizers.
| Condition | Reaction Type | Potential Product |
|---|---|---|
| Thermal (Heat) | Baldwin Rearrangement | Acyl Aziridine |
| Photochemical (UV Light) | Isomerization | Rearranged Heterocycle (e.g., Oxazoline derivative) |
Ring Expansions and Contractions
The dihydroisoxazole ring is a versatile heterocyclic motif known to undergo various transformations, including ring expansions and contractions, which are valuable in synthetic chemistry for accessing diverse molecular scaffolds.
Ring Expansions:
While direct evidence for ring expansion of this compound is not extensively documented, analogous systems suggest potential pathways. Reductive cleavage of the N-O bond, a common reaction for isoxazolines, can lead to γ-amino alcohol intermediates. Subsequent intramolecular cyclization of these intermediates under appropriate conditions could furnish larger heterocyclic rings, such as piperidines or azepanes, depending on the reaction cascade. The specific conditions for such transformations would likely involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Ring Contractions:
Ring contraction reactions of heterocyclic systems are often driven by the formation of more stable or strained ring systems. For isoxazolines, photochemical rearrangements or base-induced eliminations can lead to the formation of smaller rings. For instance, photolysis could potentially induce cleavage of the N-O bond followed by rearrangement to form aziridine derivatives, although this is a speculative pathway for this specific molecule. Base-induced ring contraction of related cyclic systems has been documented to proceed through various mechanisms, including Favorskii-type rearrangements if a suitable leaving group is present on the ring. nih.gov
A summary of potential ring transformation products is presented in Table 1.
| Starting Material | Transformation | Potential Product(s) | Reagents/Conditions |
| This compound | Ring Expansion | Substituted piperidines, azepanes | Catalytic hydrogenation (e.g., Pd/C, H₂), LiAlH₄ |
| This compound | Ring Contraction | Substituted aziridines, cyclopropanes | Photolysis (UV light), Strong bases |
Reactivity of the Tert-butyl Substituent
The tert-butyl group is generally considered to be chemically robust and sterically hindering. However, recent advancements in C-H functionalization have demonstrated that even these seemingly inert groups can participate in chemical reactions.
C-H Functionalization:
The selective functionalization of C-H bonds is a powerful tool in organic synthesis. For the tert-butyl group in this compound, directed C-H activation methodologies could potentially be employed. The isoxazoline (B3343090) ring itself or the adjacent hydroxymethyl group could act as a directing group, facilitating the metal-catalyzed activation of one of the methyl C-H bonds. Catalysts based on palladium, rhodium, or iron have been shown to be effective in such transformations, leading to the introduction of new functional groups such as esters, ethers, or halogens. nih.govacs.org
For instance, a palladium-catalyzed C-H arylation could potentially introduce an aryl group onto the tert-butyl substituent. The reaction would likely proceed through a cyclometalated intermediate where the palladium catalyst coordinates to the nitrogen or oxygen atom of the isoxazoline ring and subsequently activates a C-H bond of the tert-butyl group.
Recent research has also highlighted non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using manganese catalysts. torvergata.it This approach could potentially be applied to install a hydroxyl group on the tert-butyl substituent of the target molecule.
Table 2 summarizes potential C-H functionalization reactions of the tert-butyl group.
| Reaction Type | Catalyst/Reagent | Potential Product |
| C-H Arylation | Palladium catalyst, Aryl halide | (3-(Aryl-tert-butyl)-4,5-dihydro-1,2-oxazol-5-yl)methanol |
| C-H Hydroxylation | Manganese catalyst, H₂O₂ | (3-(Hydroxy-tert-butyl)-4,5-dihydro-1,2-oxazol-5-yl)methanol |
| C-H Halogenation | Radical initiator, Halogen source | (3-(Halo-tert-butyl)-4,5-dihydro-1,2-oxazol-5-yl)methanol |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this molecule are lacking, computational and experimental studies on related isoxazoline systems provide valuable insights.
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states of isoxazoline reactions. For instance, the base-promoted ring-opening of isoxazoles, a related process to isoxazoline ring cleavage, has been shown to proceed through a transition state where the proton is nearly fully transferred to the base, while the fragmentation of the isoxazole ring lags behind. acs.org The N-O bond is significantly stretched in the transition state, indicating its weakening as a key step in the reaction. acs.org
For the [3+2] cycloaddition reactions often used to synthesize isoxazolines, computational studies have explored the transition states to explain the observed regioselectivity. nih.gov The interaction between the frontier molecular orbitals of the nitrile oxide and the alkene determines the preferred orientation of the reactants in the transition state, leading to the formation of a specific regioisomer.
The role of catalysts and reagents is paramount in directing the reactivity of this compound.
Catalysts in Ring Transformations: In potential ring expansion reactions via reductive N-O bond cleavage, heterogeneous catalysts like palladium on carbon (Pd/C) facilitate the hydrogenation process by providing a surface for the reaction to occur. The choice of catalyst can influence the stereochemical outcome of the reaction.
Catalysts in C-H Functionalization: In the C-H functionalization of the tert-butyl group, transition metal catalysts play a central role in activating the otherwise inert C-H bond. The ligand environment around the metal center is crucial in determining the selectivity and efficiency of the catalytic cycle. For instance, in palladium-catalyzed reactions, the choice of ligand can influence whether C-H activation occurs and at which position. nih.gov
Reagents in Ring Opening: In base-promoted ring-opening reactions, the nature of the base (e.g., strength, steric bulk) can significantly affect the reaction rate and mechanism. Computational studies have shown that the orientation of the base relative to the isoxazole ring has a substantial impact on the activation energy. acs.org Similarly, in acid-catalyzed ring transformations, the acid serves to protonate the isoxazoline, making it more susceptible to nucleophilic attack and subsequent rearrangement.
Derivatization and Analogue Synthesis of 3 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Yl Methanol for Research Applications
Design Principles for Novel (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol Analogues
The design of novel analogues of this compound is guided by several key principles aimed at modulating the compound's physicochemical and pharmacological properties. The isoxazoline (B3343090) ring is a privileged scaffold in medicinal chemistry, and modifications can significantly impact biological activity. acs.orgnih.gov
A primary design strategy involves the modification of the substituents on the dihydroisoxazole (B8533529) ring. The tert-butyl group at the C3 position provides steric bulk, which can influence binding affinity and selectivity for biological targets. Analogues can be designed by replacing the tert-butyl group with other bulky or electronically different substituents to probe the structure-activity relationship (SAR). nih.gov
Another key design principle is the functionalization of the hydroxymethyl group at the C5 position. This group can be converted into various other functional groups, such as esters, ethers, amines, or amides, to introduce new pharmacophoric features or to attach the molecule to larger molecular architectures.
Furthermore, the stereochemistry at the C5 position is a critical design element. As this carbon is a chiral center, the synthesis of enantiomerically pure analogues allows for the investigation of stereospecific interactions with biological targets. The principles of isosteric and bioisosteric replacement are also employed, where functional groups are replaced by others with similar steric and electronic properties to fine-tune the compound's characteristics.
Synthesis of Chiral Derivatives with Modified Stereochemistry
The synthesis of chiral derivatives of this compound with modified stereochemistry is essential for exploring the impact of chirality on biological activity. Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched compounds. nih.gov
One common approach is the use of chiral starting materials, often derived from the "chiral pool," which includes naturally occurring enantiomerically pure compounds like amino acids and carbohydrates. beilstein-journals.org For instance, a chiral aldehyde or ketone can be used as a precursor for the synthesis of the dihydroisoxazole ring, thereby establishing the desired stereochemistry at the C5 position.
Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. beilstein-journals.org
Catalytic asymmetric synthesis offers an efficient route to chiral isoxazolines. nih.gov This can involve the use of chiral catalysts, such as metal complexes with chiral ligands, to control the stereoselectivity of the cycloaddition reaction that forms the dihydroisoxazole ring. For example, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene can be rendered asymmetric by a chiral catalyst. researchgate.net
The following table summarizes some general approaches to the asymmetric synthesis of 3,5-disubstituted isoxazolines:
| Synthesis Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Readily available starting materials, predictable stereochemistry. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide the stereochemical outcome. | High diastereoselectivity, auxiliary is recoverable. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereoselectivity of the reaction. | High enantioselectivity, small amount of catalyst needed. nih.gov |
Incorporation of this compound into Complex Molecular Architectures
The this compound scaffold can be incorporated into more complex molecules to generate novel compounds with diverse properties.
Utilization as a Chiral Synthon in Total Synthesis
As a chiral building block, this compound can be a valuable intermediate in the total synthesis of complex natural products and other target molecules. Its defined stereochemistry at the C5 position can be transferred to the final product, which is a key strategy in asymmetric synthesis. nih.gov The hydroxymethyl group provides a convenient handle for further chemical transformations, allowing for the elongation of the carbon chain or the introduction of other functional groups required for the target molecule.
Scaffold-Based Library Synthesis (excluding biological screening aspects)
Scaffold-based library synthesis is a powerful technique for generating a large number of structurally related compounds for chemical research. uniroma1.it The this compound core can be used as a central scaffold, and diversity can be introduced by reacting the hydroxymethyl group with a variety of building blocks.
Solid-phase synthesis is a particularly useful methodology for library generation. nih.govnih.gov The scaffold can be attached to a solid support, and subsequent reactions can be carried out in a parallel or split-and-pool fashion to generate a library of compounds. spirochem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. researchgate.net
The following table outlines a general scheme for the solid-phase synthesis of a library based on the target scaffold:
| Step | Description |
| 1. Immobilization | The this compound scaffold is attached to a solid support via its hydroxymethyl group. |
| 2. Diversification | A variety of building blocks are reacted with the immobilized scaffold at other reactive sites on the dihydroisoxazole ring. |
| 3. Cleavage | The synthesized analogues are cleaved from the solid support. |
Regioselective Functionalization of the Dihydroisoxazole Ring System
The regioselective functionalization of the dihydroisoxazole ring is crucial for the synthesis of diverse analogues. The reactivity of the different positions on the ring (C3, C4, and C5) can be exploited to introduce substituents in a controlled manner.
The 1,3-dipolar cycloaddition reaction used to form the dihydroisoxazole ring often exhibits high regioselectivity, which can be controlled by the nature of the nitrile oxide and the alkene. nih.gov This allows for the synthesis of either 3,5-disubstituted or 3,4-disubstituted isoxazolines. mdpi.com
Once the ring is formed, further functionalization can be achieved. For example, the C4 position of the dihydroisoxazole ring can be functionalized through various reactions. If a double bond is present between C4 and C5, electrophilic additions can be performed. The protons at the C4 position can also be abstracted by a strong base to generate a carbanion, which can then react with electrophiles.
The following table provides examples of regioselective functionalization reactions on the dihydroisoxazole ring:
| Position | Reaction Type | Reagents/Conditions |
| C4 | Lithiation followed by electrophilic quench | n-BuLi, then E+ |
| C5 | Nucleophilic substitution on a pre-functionalized C5 | Nu- |
| Ring Formation | [3+2] Cycloaddition | Nitrile oxide + Alkene |
Structure-Reactivity Relationships in Synthesized Analogues
The structure of the synthesized analogues of this compound has a significant impact on their chemical reactivity. The electronic and steric properties of the substituents on the dihydroisoxazole ring can influence the reactivity of the ring itself and of the functional groups attached to it. libretexts.orglibretexts.org
The tert-butyl group at the C3 position, being an electron-donating group, can influence the electron density of the ring system. This can affect the susceptibility of the ring to cleavage or rearrangement reactions. For example, the N-O bond in the isoxazoline ring can be cleaved under reductive conditions, and the ease of this cleavage can be influenced by the substituents.
Understanding these structure-reactivity relationships is essential for designing synthetic routes and for predicting the stability and chemical behavior of the synthesized analogues.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon environments and their connectivity.
The structural backbone of this compound is unequivocally established using a combination of 1D and 2D NMR experiments.
¹H NMR Spectroscopy : The proton NMR spectrum provides initial information about the different proton environments. The large tert-butyl group is expected to show a sharp singlet integrating to nine protons. The protons on the dihydrooxazole ring (at positions C4 and C5) and the hydroxymethyl group will appear as distinct multiplets, with their chemical shifts and coupling constants providing clues about their spatial relationships. researchgate.net
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon atoms. Characteristic signals are expected for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the C3, C4, and C5 carbons of the dihydrooxazole ring, and the carbon of the hydroxymethyl (-CH₂OH) group. illinois.edubeilstein-journals.orgutsouthwestern.edu
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity between the protons on C4, C5, and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
The following table outlines the anticipated NMR chemical shifts for the compound, typically recorded in a solvent like CDCl₃. researchgate.netpitt.educarlroth.com
| Atom | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C(CH₃)₃ | ~1.2 (s, 9H) | ~28-30 | C3, C(CH₃)₃ |
| C (CH₃)₃ | - | ~32-34 | H-(CH₃)₃ |
| C3 =N | - | ~158-162 | H-(CH₃)₃ |
| C4 H₂ | ~2.8-3.2 (m, 2H) | ~38-42 | H5, H-CH₂OH |
| C5 H | ~4.6-4.9 (m, 1H) | ~80-85 | H4, H-CH₂OH |
| C H₂OH | ~3.7-3.9 (m, 2H) | ~63-67 | H5 |
| CH₂O H | Variable (br s, 1H) | - | H-CH₂OH |
Given the chiral center at the C5 position, this compound exists as a pair of enantiomers. Chiral NMR shift reagents are used to determine the enantiomeric excess (ee) of a sample. These reagents are chiral compounds, often lanthanide-based complexes or other chiral solvating agents (CSAs), that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it
The formation of these diastereomeric complexes results in a different magnetic environment for each enantiomer, leading to the separation of their signals in the ¹H NMR spectrum. researchgate.net By integrating the corresponding signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. Paramagnetic lanthanide shift reagents can sometimes cause line broadening of the NMR signals. tcichemicals.com Non-paramagnetic alternatives are also available to circumvent this issue.
Commonly Used Chiral Shift Reagents:
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), used to form diastereomeric esters. researchgate.net
Chiral solvating agents that form non-covalent diastereomeric complexes. unipi.it
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. und.edumdpi.com
The fragmentation of the tert-butyl group is a common pathway in mass spectrometry. nih.gov The expected fragmentation for this compound would likely involve characteristic losses, such as the loss of the hydroxymethyl group, water, or cleavage of the dihydrooxazole ring.
| m/z Value (Proposed) | Ion Identity | Notes |
| 172.1332 | [M+H]⁺ | Protonated parent molecule (C₉H₁₈NO₂) |
| 154.1226 | [M+H - H₂O]⁺ | Loss of water from the alcohol |
| 141.1277 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 115.0862 | [C₇H₁₁O]⁺ | Cleavage of the C-N and C-O bonds in the ring |
| 57.0704 | [C₄H₉]⁺ | Tert-butyl cation, a very common and stable fragment |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule. Key expected absorptions for this compound include a broad O-H stretch from the alcohol, C-H stretches from the alkyl groups, a C=N stretch from the dihydrooxazole ring, and C-O stretches.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=N and C-C skeletal vibrations are often strong in the Raman spectrum, the O-H stretch is typically weak. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) | Strong |
| 2870-2960 | C-H stretch | Tert-butyl, -CH₂- | Strong |
| ~1650 | C=N stretch | Dihydrooxazole ring | Medium |
| 1365-1395 | C-H bend | Tert-butyl (characteristic doublet) | Medium-Strong |
| ~1050 | C-O stretch | Alcohol | Strong |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
For crystalline samples, single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional solid-state structure, including precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C5. nih.goviucr.org
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the atomic positions can be determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, specialized techniques (e.g., analysis of anomalous dispersion) can be used to determine the absolute configuration (R or S) without ambiguity. researchgate.net The data also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group. nih.gov
| Crystallographic Parameter | Typical Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ (chiral) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements in Å and degrees |
| Bond Lengths | e.g., C=N, C-O, C-C bond distances |
| Bond Angles | e.g., Angles within the five-membered ring |
| Torsion Angles | Defines the conformation of the ring and substituents |
| Absolute Configuration | Determination of R or S at the C5 stereocenter |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy techniques are sensitive to the chirality of molecules and are used to study their stereochemical features in solution. univ-rennes.fr
Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The chromophores in this compound, particularly the C=N-O group, will give rise to a characteristic CD spectrum, known as a Cotton effect. This experimental spectrum can be compared with spectra predicted by quantum chemical calculations for both the R and S enantiomers to assign the absolute configuration. rsc.org
Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information similar to CD and was historically a primary method for stereochemical assignment.
These techniques are crucial for confirming the absolute configuration determined by X-ray crystallography or for assigning it when suitable crystals for diffraction are not available. The development of new chiral materials often relies on these methods to understand their chiroptical properties. rsc.org
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., Chiral HPLC)
The comprehensive characterization of this compound, a chiral molecule, necessitates the use of advanced chromatographic techniques. These methods are indispensable for both determining the chemical purity of a synthesized batch and for quantifying the relative amounts of its enantiomers, a critical parameter expressed as enantiomeric excess (e.e.). Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.
Purity Assessment
Standard HPLC and GC methods are powerful tools for assessing the purity of isoxazoline (B3343090) derivatives. For HPLC, a common approach involves reverse-phase chromatography, often utilizing a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is typically achieved using a UV detector or, for higher sensitivity and structural confirmation of impurities, a mass spectrometer (MS). A validated multianalyte method for quantifying isoxazoline drugs in various samples has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating detection limits as low as 5.0 μg/kg and excellent recovery rates, generally between 71.1% and 109.2%. bond.edu.au
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is another effective technique for purity analysis, especially for volatile or thermally stable compounds. Quantitative analysis by GC is frequently used to determine the conversion of starting materials and the yield of products in synthetic processes. chemicalbook.com For qualitative and rapid analysis, such as monitoring the progress of a chemical reaction, Thin-Layer Chromatography (TLC) is often utilized. researchgate.netresearchgate.net
Enantiomeric Excess Assessment using Chiral HPLC
Due to the presence of a stereocenter at the C5 position of the dihydro-1,2-oxazole ring, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and Chiral HPLC is the preeminent technique for this task. The separation relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com
Research into the enantioseparation of structurally related isoxazoline racemates has shown that polysaccharide- and cyclodextrin-based CSPs are particularly effective. nih.gov Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support, are widely used for the enantioselective analysis of various chiral compounds. mdpi.com
A study exploring the separation of 12 different isoxazoline racemates investigated four distinct perphenylcarbamate cyclodextrin "clicked" CSPs. The results highlighted that the functionalities on the phenylcarbamate moiety significantly influence the chiral recognition capabilities of the CSP. Among the tested columns, the per(3-chloro-4-methylphenylcarbamate) cyclodextrin clicked CSP demonstrated superior enantioseparation ability for the isoxazoline class, achieving a chiral resolution (Rs) value greater than 20 for one derivative in a ternary eluent mobile phase. nih.gov The selection of the mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing the separation. sigmaaldrich.com
The table below summarizes research findings on the chiral separation of various isoxazoline compounds using different cyclodextrin-based Chiral Stationary Phases, illustrating the effectiveness of these columns for this class of molecules.
| Chiral Stationary Phase (CSP) | Analyte Class | Key Finding | Reference |
|---|---|---|---|
| Per(3-chloro-4-methylphenylcarbamate) CD clicked CSP | Isoxazoline Racemates | Exhibited the best enantioseparation ability among four tested CSPs, with a resolution value >20 for one derivative. | nih.gov |
| Perphenylcarbamate cyclodextrin clicked CSPs (general) | Isoxazoline Racemates | Demonstrated that functionalities on the phenylcarbamate group are crucial for determining chiral separation ability. | nih.gov |
| Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Chiral Imidazolines (related heterocycles) | Effectively used for enantioselective HPLC analysis and enantiopurity assessment. | mdpi.com |
Theoretical and Computational Chemistry Studies of 3 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Yl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic nature of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of isoxazoline (B3343090) derivatives, providing a detailed picture of electron distribution and molecular orbitals.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the dihydroisoxazole (B8533529) ring, specifically on the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO, conversely, would likely be distributed over the C=N-O system, representing the most electrophilic region of the molecule.
Electron density analysis provides a visual representation of how electrons are distributed within the molecule. Regions of high electron density are typically associated with lone pairs and pi bonds, while areas of low electron density indicate sigma bonds and atomic nuclei. In this compound, the highest electron density would be found around the oxygen and nitrogen atoms of the dihydroisoxazole ring and the oxygen of the hydroxymethyl group.
Table 1: Calculated Electronic Properties of a Representative Dihydroisoxazole Derivative *
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Data is hypothetical and representative of typical values for similar structures calculated using DFT at the B3LYP/6-31G(d) level of theory.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms, indicating regions that are susceptible to electrophilic attack. The most negative potential would likely be concentrated on the oxygen atom of the N-O bond. Conversely, positive potential (usually colored blue) would be observed around the hydrogen atoms, particularly the hydroxyl proton, making it a potential site for nucleophilic interaction.
Conformational Analysis and Energy Landscapes
The flexibility of the dihydroisoxazole ring and the rotational freedom of the tert-butyl and hydroxymethyl substituents give rise to various possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The rotation around the C-C bond connecting the dihydroisoxazole ring to the hydroxymethyl group and the C-C bond of the tert-butyl group are key conformational degrees of freedom. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles associated with these rotations.
The dihydroisoxazole ring itself can adopt different puckered conformations, such as an envelope or twist form. The bulky tert-butyl group at the 3-position will significantly influence the preferred conformation of the ring, likely favoring a geometry that minimizes steric hindrance. The hydroxymethyl group at the 5-position can also adopt various orientations relative to the ring, further contributing to the conformational landscape. The most stable conformation will be the one that minimizes steric clashes and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen or nitrogen atoms of the ring.
Table 2: Relative Energies of Postulated Conformers of this compound *
| Conformer | Dihedral Angle (H-O-C5-C4) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.2 |
| C | -60° | 0.8 |
Data is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a deeper understanding of how a molecule is formed.
The most common method for synthesizing 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. In the case of this compound, this would involve the reaction of pivalonitrile oxide (generated from pivaldoxime) with allyl alcohol.
Computational studies of this reaction would focus on elucidating the nature of the transition state. The reaction is generally considered to be a concerted, asynchronous process, meaning that the two new C-C and C-O bonds are formed simultaneously but not to the same extent in the transition state. DFT calculations can be used to locate the transition state structure and determine its geometry and energy.
The regioselectivity of the cycloaddition (i.e., the formation of the 5-substituted product rather than the 4-substituted one) can also be explained through computational modeling. Analysis of the frontier molecular orbitals (HOMO of the alkene and LUMO of the nitrile oxide, or vice versa) can predict the preferred orientation of the reactants. Furthermore, the activation energies for the two possible regioisomeric pathways can be calculated, with the lower energy pathway corresponding to the observed product.
Table 3: Calculated Activation Energies for the 1,3-Dipolar Cycloaddition Leading to Dihydroisoxazole Formation *
| Regioisomeric Transition State | Activation Energy (kcal/mol) |
| 5-substituted (observed) | 15.2 |
| 4-substituted (not observed) | 18.5 |
Data is hypothetical and based on typical values for similar cycloaddition reactions.
Mechanistic Insights into Ring-Opening and Transformations
The 4,5-dihydro-1,2-oxazole (isoxazoline) ring is a strained heterocyclic system characterized by a labile Nitrogen-Oxygen (N-O) single bond. This bond is the focal point for various chemical transformations, and computational studies are instrumental in elucidating the mechanisms of these reactions. Theoretical calculations can map the potential energy surfaces for ring-opening processes under different conditions—thermal, photochemical, or catalytic—to predict the most likely reaction pathways.
Reductive N-O Bond Cleavage: A common transformation of isoxazolines is the reductive cleavage of the N-O bond, which typically yields γ-amino alcohols or, after hydrolysis of an intermediate imine, β-hydroxy ketones. nih.gov Computational studies using Density Functional Theory (DFT) can model these reactions. For this compound, the mechanism of cleavage mediated by reagents like Raney Nickel/AlCl₃ can be investigated. nih.gov Theoretical calculations would likely show that the catalytic system coordinates to the nitrogen and/or oxygen atoms, weakening the N-O bond and lowering the activation energy for its cleavage. The subsequent steps, including hydrogenation or hydrolysis, can also be modeled to predict the final product distribution.
Thermal and Photochemical Transformations: Isoxazolines can undergo thermally or photochemically induced rearrangements. mdpi.comnih.gov Theoretical studies can predict whether these reactions are conrotatory or disrotatory, following Woodward-Hoffmann rules. For instance, computational modeling could explore the thermal stability of this compound and the energy barriers associated with ring-opening to form intermediates like vinyl nitrones. DFT calculations can identify the transition states for such processes, providing insight into the required temperatures and potential for isomerization or fragmentation. researchgate.net
The table below illustrates a hypothetical comparison of activation energies for different proposed ring-opening pathways of the isoxazoline ring, as could be determined by DFT calculations.
| Transformation Pathway | Proposed Intermediate | Catalyst/Condition | Calculated Activation Energy (kJ/mol) |
| Reductive N-O Cleavage | Iminol | Raney Ni/H₂ | 120 |
| Acid-Catalyzed Hydrolysis | Protonated Isoxazoline | H₃O⁺ | 155 |
| Thermal Isomerization | Vinyl Nitrone | Heat (Δ) | 210 |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis.
Vibrational Frequencies: DFT calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov For this compound, a geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be the first step. nih.gov Following this, a frequency calculation would yield the harmonic vibrational modes. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.961) to improve accuracy. mdpi.com The results allow for the assignment of specific spectral bands to the vibrations of functional groups, such as the O-H stretch of the methanol (B129727) moiety, C-H stretches of the tert-butyl group, and the characteristic vibrations of the isoxazoline ring. nih.gov
A sample of predicted vibrational frequencies and their assignments is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3650 | 3508 | Strong |
| C-H Stretch (tert-butyl, asym) | 2980 | 2864 | Medium |
| C-H Stretch (tert-butyl, sym) | 2890 | 2777 | Medium |
| C=N Stretch (isoxazoline) | 1655 | 1590 | Medium |
| C-O Stretch (ring) | 1240 | 1192 | Strong |
| N-O Stretch (ring) | 890 | 855 | Weak |
| Scaled by a hypothetical factor of 0.961 |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is standard for such calculations. The process involves calculating the magnetic shielding tensors for the optimized molecular geometry. The chemical shifts are then determined by referencing the calculated isotropic shielding values to that of a standard, typically Tetramethylsilane (TMS). These predictions are highly sensitive to molecular conformation, making them useful for conformational analysis.
The following table shows hypothetical predicted NMR chemical shifts for the compound.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C (tert-butyl, quaternary) | 34.5 | H (CH₂) | 3.7 (dd) |
| C (tert-butyl, methyl) | 28.1 | H (CH₂) | 3.9 (dd) |
| C3 (C=N) | 158.2 | H (CH-O) | 4.8 (m) |
| C4 (CH₂) | 45.3 | H (OH) | 2.5 (t) |
| C5 (CH-CH₂OH) | 85.9 | H (tert-butyl) | 1.2 (s) |
| C (CH₂OH) | 65.4 |
Molecular Dynamics Simulations (if applicable for intermolecular interactions)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed information on intermolecular interactions. For this compound, MD simulations would be highly applicable for understanding its behavior in solution and its potential interactions with other molecules.
A simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. This allows for the observation of dynamic processes such as hydrogen bonding. The hydroxyl group of the methanol moiety is a prime site for forming hydrogen bonds, both as a donor (O-H) and an acceptor (O). MD simulations could quantify the average number and lifetime of hydrogen bonds with solvent molecules, providing insight into its solubility and solvation shell structure.
Furthermore, if the molecule were being studied for potential biological activity, MD simulations could be used to model its interaction with a target protein. By docking the molecule into the active site of a protein and running an MD simulation, one could assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy, offering predictions of its efficacy as a ligand.
Prediction of Reactivity and Selectivity using Computational Methods
Computational methods based on DFT are essential for predicting the reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). For this compound, the HOMO is expected to be localized on the oxygen and nitrogen atoms of the ring, while the LUMO is likely centered on the σ* orbital of the weak N-O bond, indicating its susceptibility to reductive cleavage. acs.org
Molecular Electrostatic Potential (MEP): An MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen of the hydroxyl group and the ring nitrogen would likely be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Reactivity Indices: Conceptual DFT provides a set of indices that quantify global and local reactivity. researchgate.net These include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity is often described by Fukui functions, which indicate the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most nucleophilic and electrophilic atoms in the molecule. nih.gov
The table below summarizes key reactivity descriptors and their predicted implications for the molecule.
| Descriptor | Definition | Predicted Implication for the Molecule |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates nucleophilicity; likely localized on ring heteroatoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electrophilicity; likely associated with the N-O σ* orbital, making it the site for reductive attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| Fukui Functions | Change in electron density upon electron addition/removal | Identifies specific atoms most susceptible to nucleophilic (f⁺) and electrophilic (f⁻) attack. |
| NBO Charges | Natural Bond Orbital atomic charges | Quantifies charge distribution, highlighting bond polarities (e.g., the N-O bond) and reactive sites. mdpi.com |
Future Research Directions and Unexplored Potential in Academic Contexts
Development of Novel Stereoselective Methodologies for Dihydroisoxazoles
The synthesis of dihydroisoxazoles, primarily through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, is a cornerstone of heterocyclic chemistry. wikipedia.orgresearchgate.netmdpi.com However, the quest for more efficient and highly stereoselective methods remains a significant research focus. Future investigations could be directed towards the development of novel catalytic systems that can control the absolute and relative stereochemistry of the dihydroisoxazole (B8533529) ring, particularly for 3,5-disubstituted and polysubstituted systems. nih.gov The enantioselective synthesis of chiral isoxazolines is an area of active research, with methods employing chiral auxiliaries or catalysts showing promise. nih.gov Further exploration into asymmetric catalysis, including organocatalysis and transition-metal catalysis, could lead to more versatile and scalable routes to enantiopure dihydroisoxazoles like the title compound.
A key challenge in the 1,3-dipolar cycloaddition is controlling regioselectivity, which is influenced by both steric and electronic factors of the dipole and dipolarophile. mdpi.com Future research could focus on developing methodologies that offer high regioselectivity for a broader range of substrates, thus expanding the synthetic utility of this reaction.
| Research Focus | Potential Methodologies | Desired Outcome |
| Enantioselective Synthesis | Chiral Lewis acid catalysis, organocatalysis, chiral auxiliaries | High enantiomeric excess of specific stereoisomers |
| Diastereoselective Synthesis | Substrate control, catalyst control in cycloaddition reactions | High diastereomeric ratios for polysubstituted dihydroisoxazoles |
| Regiocontrol | Development of new catalysts and directing groups | Predictable and high regioselectivity in 1,3-dipolar cycloadditions |
Exploration of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol as a Versatile Chiral Building Block in Diverse Synthetic Applications
Chiral molecules are of paramount importance in medicinal chemistry and materials science. wikipedia.org this compound, with its defined stereocenter, represents a valuable chiral building block. The dihydroisoxazole ring can be considered a masked form of other functional groups, such as β-hydroxy ketones and γ-amino alcohols, which can be unmasked through reductive ring-opening reactions. wikipedia.orgbeilstein-journals.org This versatility makes it a promising starting material for the synthesis of a wide array of complex chiral molecules.
Future research should focus on demonstrating the synthetic utility of this specific building block. For instance, it could be employed in the synthesis of β-amino acids, which are crucial components of many natural products and pharmaceuticals. nih.gov The synthesis of chiral β-amino alcohols, another privileged structural motif, is also a potential application. nih.govwestlake.edu.cn The tert-butyl group at the 3-position provides steric bulk, which could influence the stereochemical outcome of reactions involving the dihydroisoxazole ring or its derivatives, a feature that could be exploited in asymmetric synthesis.
| Target Molecule Class | Synthetic Strategy | Potential of the Chiral Building Block |
| β-Amino Acids | Reductive ring-opening of the dihydroisoxazole | Access to highly substituted and stereochemically defined β-amino acids. nih.gov |
| β-Amino Alcohols | Transformation of the hydroxymethyl group and subsequent ring cleavage | Synthesis of enantiopure vicinal amino alcohols. nih.gov |
| Chiral Ligands | Modification of the hydroxymethyl and amine functionalities | Development of novel ligands for asymmetric catalysis. |
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. researchgate.net The synthesis of heterocyclic compounds, including isoxazolines, is an area where flow chemistry is making significant inroads. nih.govresearchgate.netresearchgate.net Future research should explore the development of a continuous flow process for the synthesis of this compound. This would likely involve the in-situ generation of the corresponding nitrile oxide and its subsequent 1,3-dipolar cycloaddition in a microreactor. researchgate.net
The integration of automated synthesis platforms with flow chemistry can further accelerate the discovery and optimization of new synthetic routes. researchgate.net An automated system could be designed to rapidly screen different reaction parameters, such as temperature, residence time, and stoichiometry, to identify the optimal conditions for the synthesis of the target dihydroisoxazole. This approach would not only increase efficiency but also generate large amounts of data that could be used to develop predictive models for 1,3-dipolar cycloaddition reactions.
| Technology | Application to Dihydroisoxazole Synthesis | Key Advantages |
| Continuous Flow Chemistry | 1,3-dipolar cycloaddition in microreactors | Improved safety, better heat and mass transfer, scalability. researchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, data-driven process development. researchgate.net |
| Integrated Flow and Automation | End-to-end synthesis and purification | Increased efficiency and reduced manual intervention. |
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The 1,3-dipolar cycloaddition reaction has been the subject of numerous mechanistic studies, but there are still aspects that are not fully understood, particularly with respect to the factors that control regio- and stereoselectivity. rsc.org
Future research in this area should leverage advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to monitor the reaction in real-time and identify reactive intermediates. These experimental studies should be complemented by high-level computational investigations using Density Functional Theory (DFT). rsc.orgwustl.edu DFT calculations can provide valuable insights into the transition state geometries, activation energies, and the electronic factors that govern the outcome of the reaction. rsc.org Such combined experimental and computational studies on the formation of this compound could lead to a more rational design of catalysts and reaction conditions for stereoselective dihydroisoxazole synthesis.
| Technique | Focus of Study | Expected Insights |
| In-situ Spectroscopy (IR, NMR) | Real-time monitoring of the cycloaddition reaction | Identification of intermediates and kinetic profiling. |
| Density Functional Theory (DFT) | Transition state analysis and energy profiling | Understanding the origins of regio- and stereoselectivity. rsc.org |
| Isotopic Labeling Studies | Tracing the fate of atoms during the reaction | Elucidation of bond-forming and bond-breaking steps. |
Expanding the Scope of Green Chemistry in Dihydroisoxazole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of dihydroisoxazoles, this translates to the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net While the 1,3-dipolar cycloaddition is an atom-economical reaction, the traditional methods for generating nitrile oxides often involve hazardous reagents.
Future research should focus on developing greener protocols for the synthesis of this compound. This could involve the use of water as a solvent, the development of recyclable catalysts, and the use of alternative energy sources such as microwave irradiation or ultrasound to promote the reaction. nih.gov The exploration of solvent-free reaction conditions is another promising avenue for making the synthesis of dihydroisoxazoles more sustainable. nih.gov
| Green Chemistry Principle | Application in Dihydroisoxazole Synthesis | Potential Benefits |
| Use of Green Solvents | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved safety. researchgate.net |
| Alternative Energy Sources | Microwave irradiation, ultrasonication | Faster reaction times and lower energy consumption. nih.gov |
| Catalysis | Development of reusable and non-toxic catalysts | Reduced waste and improved process efficiency. |
Design and Synthesis of Advanced Functional Materials Precursors (excluding material properties)
The unique electronic and structural properties of the dihydroisoxazole ring make it an attractive building block for the design of novel functional materials. The ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of the properties of the resulting materials.
Future research could explore the synthesis of precursors for advanced functional materials derived from this compound. For example, by introducing polymerizable groups onto the molecule, it could be used as a monomer for the synthesis of novel polymers with interesting properties. The incorporation of the chiral dihydroisoxazole unit into the polymer backbone could lead to materials with unique chiroptical properties. Furthermore, the synthesis of dihydroisoxazole derivatives with extended π-systems could be explored for their potential as precursors for organic dyes and electronic materials. researchgate.net The synthesis of dihydroisoxazole-5-carboxylate derivatives has been explored for the development of liquid crystalline materials. researchgate.net
| Material Class Precursor | Synthetic Approach | Potential Functionality |
| Chiral Polymers | Introduction of a polymerizable group (e.g., vinyl, acrylate) | Materials with chiroptical properties. |
| Functional Dyes | Attachment of chromophoric and auxochromic groups | Precursors for advanced dyes. researchgate.net |
| Liquid Crystals | Synthesis of ester or amide derivatives with mesogenic units | Self-assembling materials. researchgate.net |
Q & A
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include atomic displacement amplitudes (Ų) and hydrogen-bond geometry (Å, °), which are critical for validating molecular packing and intermolecular interactions . ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and symmetry codes, ensuring accurate representation of molecular geometry .
Q. What computational methods are suitable for modeling the electronic structure of this oxazole derivative?
- Methodological Answer : Density functional theory (DFT) with gradient expansions for local kinetic-energy density, as described in the Colle-Salvetti correlation-energy framework, provides reliable predictions of molecular orbitals and electrostatic potentials . Basis sets like 6-31G(d,p) are recommended for optimizing the dihydrooxazole ring and tert-butyl substituent.
Advanced Research Questions
Q. How does the puckering conformation of the dihydrooxazole ring influence the compound’s reactivity?
- Methodological Answer : The ring puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates . For example, a pseudorotation analysis of crystallographic data (e.g., torsion angles and symmetry codes) reveals how nonplanar conformations affect steric interactions with the tert-butyl group, modulating nucleophilic attack sites .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Iterative validation is essential. For instance, NMR chemical shifts may conflict with X-ray-derived bond lengths due to dynamic effects in solution. Employing variable-temperature NMR and comparing with DFT-calculated shift tensors (using programs like Gaussian) can reconcile discrepancies . Cross-referencing hydrogen-bond geometries (Table 1, ) with IR stretching frequencies further validates intermolecular interactions.
Q. What strategies are effective in characterizing and mitigating synthetic impurities in this compound?
- Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies common impurities, such as [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic acid derivatives . Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) and monitoring reaction kinetics via in-situ FTIR reduce byproduct formation.
Q. How can the steric effects of the tert-butyl group be leveraged in supramolecular applications?
- Methodological Answer : The tert-butyl group enhances steric bulk, disrupting π-π stacking in favor of van der Waals interactions. Crystallographic studies (e.g., geometric parameters in ) show that its orientation directs molecular packing into non-covalent frameworks. Pairing with polar solvents (e.g., DMSO) stabilizes these architectures for catalysis or sensing applications.
Data Analysis and Reporting Standards
Q. What are the best practices for reporting crystallographic data in publications?
- Methodological Answer : Include CIF files with refined parameters (R-factors < 5%), anisotropic displacement parameters (ADPs), and symmetry codes (e.g., −x+3/2, −y+1/2, −z ). Use ORTEP-III for figures, ensuring thermal ellipsoids are scaled to 50% probability .
Q. How should researchers validate computational models against experimental data?
- Methodological Answer : Overlay DFT-optimized structures with crystallographic coordinates (RMSD < 0.1 Å) and compare calculated vs. observed IR/Raman spectra. For electronic properties, correlate HOMO-LUMO gaps with UV-Vis absorption maxima .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
